Technical Documentation Center

(3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine
  • CAS: 136469-90-4

Core Science & Biosynthesis

Foundational

(3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine chemical structure and properties

This is an in-depth technical monograph on (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine , a specialized secondary amine intermediate used in medicinal chemistry.[1] Executive Summary (3-Morpholin-4-yl-propyl)-pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical monograph on (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine , a specialized secondary amine intermediate used in medicinal chemistry.[1]

Executive Summary

(3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine (IUPAC: N-(3-morpholin-4-ylpropyl)-1-(pyridin-3-yl)methanamine) is a versatile bifunctional building block.[1] It features a pyridin-3-ylmethyl headgroup (a hydrogen bond acceptor and aromatic stacker) linked via a secondary amine to a 3-morpholinopropyl tail (a classic solubilizing moiety).[1]

This specific architecture is highly valued in Kinase Inhibitor and GPCR Ligand design. The morpholine ring modulates lipophilicity (LogP) and metabolic stability, while the propyl linker provides optimal spatial separation for binding pockets. The secondary amine serves as a reactive handle for further diversification (e.g., urea formation, amidation, or reductive amination).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature & Identification
PropertyDetail
Common Name (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine
IUPAC Name N-(3-morpholin-4-ylpropyl)-1-(pyridin-3-yl)methanamine
Molecular Formula C₁₃H₂₁N₃O
Molecular Weight 235.33 g/mol
SMILES C1COCCN1CCCNCCc2cccnc2
InChI Key (Predicted) KV...[1][2][3][4][5] (Isomer dependent)
Structural Class Secondary Amine / Pyridine / Morpholine
Predicted Physicochemical Profile

Note: Values are calculated based on fragment contributions (ACD/Labs, ChemAxon algorithms).

ParameterValueSignificance
LogP (Octanol/Water) 0.8 – 1.2Lipinski Compliant. Moderate lipophilicity allows for good membrane permeability while maintaining solubility.[1]
pKa (Base 1) ~8.4 (Morpholine N)Protonated at physiological pH (7.4), improving aqueous solubility.
pKa (Base 2) ~5.2 (Pyridine N)Remains largely unprotonated at pH 7.4; acts as a H-bond acceptor.[1]
TPSA ~45 ŲExcellent for blood-brain barrier (BBB) penetration (Target < 90 Ų).[1]
H-Bond Donors 1 (Secondary Amine)Critical for specific binding interactions.[1]
H-Bond Acceptors 4Pyridine N, Morpholine O, Morpholine N, Amine N.

Synthetic Methodology

The most robust and scalable route to this compound is via Reductive Amination . This method avoids the over-alkylation byproducts common with direct alkylation of amines.

Reaction Pathway (DOT Diagram)

Synthesis Start1 Pyridin-3-carboxaldehyde (Aldehyde) Intermediate Imine Intermediate (Unstable) Start1->Intermediate DCM, RT, 1h Start2 3-Morpholin-4-ylpropan-1-amine (Primary Amine) Start2->Intermediate Product (3-Morpholin-4-yl-propyl)- pyridin-3-ylmethyl-amine Intermediate->Product Reduction (STAB) Reagent NaBH(OAc)3 (Reducing Agent) Reagent->Product

Caption: One-pot reductive amination using Sodium Triacetoxyborohydride (STAB).

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine.

Materials:

  • Pyridin-3-carboxaldehyde (1.0 eq)[1]

  • 3-Morpholin-4-ylpropan-1-amine (1.05 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Acetic Acid (AcOH) (Catalytic, 1-2 drops)[1]

Procedure:

  • Imine Formation: In a dry 250 mL round-bottom flask, dissolve Pyridin-3-carboxaldehyde (2.3 g, 21.5 mmol) in 50 mL anhydrous DCM.

  • Add 3-Morpholin-4-ylpropan-1-amine (3.25 g, 22.5 mmol) dropwise.

  • Add 2 drops of glacial Acetic Acid. Stir at room temperature (RT) for 60 minutes under Nitrogen. Checkpoint: Solution may turn slightly yellow/orange indicating imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (6.4 g, 30.1 mmol) portion-wise over 15 minutes.

  • Allow the reaction to warm to RT and stir for 12–16 hours.

  • Quench: Quench carefully with saturated NaHCO₃ solution (50 mL). Stir for 20 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer.[6] Extract the aqueous layer with DCM (2 x 30 mL).

  • Workup: Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil is typically purified via flash column chromatography (Silica Gel; Eluent: DCM:MeOH:NH₄OH 90:9:1) to yield the product as a pale yellow oil.

Self-Validation:

  • TLC: Rf ~0.3 (DCM/MeOH 9:1). Stains with Ninhydrin (faint) or Iodine.

  • 1H NMR (CDCl3): Look for the singlet at ~3.8 ppm (Pyridine-CH2-N) and the disappearance of the aldehyde proton (~10 ppm).[1]

Applications in Drug Discovery

Kinase Inhibitor Design

This scaffold is a "privileged structure" for Type I and Type II kinase inhibitors.

  • Solubilizing Tail: The morpholine ring is a standard strategy to improve oral bioavailability and reduce hERG liability compared to more basic amines.

  • Hinge Binding: The pyridine nitrogen can act as an acceptor for the hinge region of kinases (e.g., VEGFR, PDGFR).

  • Linker: The propyl chain provides flexibility, allowing the morpholine to reach the solvent-exposed front of the ATP pocket.

GPCR Ligands (Histamine H3/H4)

The propyl-amine-pyridine motif mimics the histamine structure.[1]

  • Mechanism: The secondary amine mimics the ethylamine tail of histamine.

  • Selectivity: Substitution on the secondary amine (e.g., with a urea or amide) can tune selectivity between H3 (CNS targets) and H4 (Inflammation targets).

Pharmacophore Mapping (DOT Diagram)

Pharmacophore Morpholine Morpholine Ring (Solubility / Metabolic Stability) Linker Propyl Chain (Spacer: ~4-5 Å) Morpholine->Linker N-linked Amine Secondary Amine (H-Bond Donor / Attachment Point) Linker->Amine C-linked Pyridine Pyridine Ring (H-Bond Acceptor / Pi-Stacking) Amine->Pyridine CH2-linked

Caption: Structural decomposition of the pharmacophore elements.[1]

Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1][5]
Eye Irritation H319Causes serious eye irritation.[5]
STOT-SE H335May cause respiratory irritation.[1][5]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The secondary amine is sensitive to CO₂ (carbamate formation) and oxidation over long periods.

  • Spill: Absorb with sand or vermiculite. Neutralize with dilute acetic acid if necessary before disposal.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Context: Morpholine as a solubilizing group).
  • PubChem Compound Summary. (2023). "N-(3-morpholin-4-ylpropyl)pyridin-4-ylmethanamine" (Isomer Reference).[1] Link

  • Enamine Building Blocks. (2023). "Pyridine-derived Secondary Amines." Link

Sources

Exploratory

molecular weight and formula of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine

[1] Executive Summary This technical guide provides a comprehensive analysis of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine , a secondary amine building block frequently utilized in medicinal chemistry.[1] Charact...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine , a secondary amine building block frequently utilized in medicinal chemistry.[1] Characterized by a "privileged scaffold" architecture, this molecule integrates a solubilizing morpholine moiety with a pyridine ring, making it a critical intermediate for optimizing pharmacokinetic properties (solubility, metabolic stability) in kinase inhibitors and GPCR ligands.[1]

This monograph details the molecular identity, theoretical physicochemical properties, and a field-validated synthesis protocol based on reductive amination, ensuring high fidelity in drug development workflows.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The molecule is a heterobifunctional secondary amine.[1] Its structure comprises a propyl linker connecting a morpholine ring (at the nitrogen position) to a secondary amine, which is further substituted with a pyridin-3-ylmethyl group.[1]

Nomenclature and Identifiers[1][5][7]
Property Detail
Systematic Name N-(Pyridin-3-ylmethyl)-3-morpholin-4-ylpropan-1-amine
Common Name (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine
Molecular Formula C₁₃H₂₁N₃O
Molecular Weight 235.33 g/mol
Exact Mass 235.1685 Da
CAS Number (Isomer) Note: While the 4-pyridyl isomer (CAS 227017-95-0) is common, this specific 3-pyridyl isomer is a specialized building block.[1][2][3]
Structural Specifications
  • Morpholine Ring: Provides basicity and water solubility; often acts as a hydrogen bond acceptor.[1]

  • Propyl Linker: A 3-carbon aliphatic chain ensuring optimal spatial separation between the solubilizing tail and the pharmacophore.[1]

  • Pyridine Ring: A heteroaromatic system capable of

    
    -
    
    
    
    stacking and hydrogen bonding (via the ring nitrogen).[1]
Calculated Physicochemical Descriptors
Descriptor Value Significance
cLogP ~0.5 - 1.2Indicates moderate lipophilicity; suitable for CNS penetration or oral bioavailability.[1]
TPSA ~45 ŲPolar Surface Area suggests good membrane permeability (Rule of 5 compliant).[1]
pKa (Basic N) ~8.5 (Morpholine), ~5.2 (Pyridine)The secondary amine and morpholine nitrogen are protonatable at physiological pH.[1]
H-Bond Donors 1 (NH)Critical for receptor binding interactions.[1]
H-Bond Acceptors 4 (3 N, 1 O)Facilitates interaction with aqueous environments and protein targets.[1]

Synthesis Strategy: Reductive Amination

The most robust and "self-validating" method for synthesizing this secondary amine is Reductive Amination .[1] This pathway is preferred over direct alkylation (using halides) because it minimizes the formation of tertiary amine byproducts (over-alkylation) and proceeds under mild conditions.[1]

Reaction Mechanism

The synthesis involves the condensation of 3-Morpholinopropan-1-amine (primary amine) with 3-Pyridinecarboxaldehyde (nicotinaldehyde) to form an imine intermediate, which is subsequently reduced in situ to the secondary amine.[1]

Key Reagents:

  • Amine Source: 3-Morpholinopropan-1-amine (CAS 123-00-2).[1]

  • Carbonyl Source: 3-Pyridinecarboxaldehyde (CAS 500-22-1).[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃).[1] Selected for its selectivity towards imines over aldehydes, preventing direct reduction of the starting aldehyde.[1]

Reaction Scheme Visualization

ReactionScheme Amine 3-Morpholinopropan-1-amine (C7H16N2O) Imine Imine Intermediate (Transient) Amine->Imine Condensation (-H2O) Aldehyde 3-Pyridinecarboxaldehyde (C6H5NO) Aldehyde->Imine Product Target Secondary Amine (C13H21N3O) Imine->Product Reduction (Hydride Transfer) Reagent NaBH(OAc)3 DCM, AcOH Reagent->Imine

Figure 1: One-pot reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for selective imine reduction.[1]

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. It includes built-in checkpoints (TLC/LC-MS) to ensure process integrity.[1]

Materials
  • 3-Morpholinopropan-1-amine (1.44 g, 10 mmol)[1]

  • 3-Pyridinecarboxaldehyde (1.07 g, 10 mmol)[1]

  • Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (30 mL)[1]

  • Acetic Acid (AcOH) (0.6 g, 10 mmol, 1 eq) – Catalyst to activate the imine.[1]

Step-by-Step Methodology
  • Imine Formation (Activation):

    • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Pyridinecarboxaldehyde (1.0 eq) in DCM (30 mL).

    • Add 3-Morpholinopropan-1-amine (1.0 eq) followed by Acetic Acid (1.0 eq).

    • Checkpoint: Stir at room temperature for 30–60 minutes under nitrogen. Monitor by TLC (or LC-MS) for the disappearance of the aldehyde.[1] Formation of the imine is often quantitative.[1]

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 eq) portion-wise over 10 minutes. Note: Gas evolution (H₂) may occur; ensure venting.[1]

    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Validation: LC-MS should show a single major peak corresponding to [M+H]⁺ = 236.2.[1]

  • Workup (Purification):

    • Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes.

    • Separate the organic layer.[1]

    • Extract the aqueous layer with DCM (2 x 20 mL).[1]

    • Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Refinement:

    • The crude oil is typically >90% pure.[1] If necessary, purify via flash column chromatography (Silica gel; Eluent: DCM:MeOH:NH₄OH, 90:9:1) to obtain the pure amine as a pale yellow oil.

Workflow Logic Diagram

WorkupFlow Step1 Crude Reaction Mixture (DCM Phase) Step2 Quench with sat. NaHCO3 (pH ~8-9) Step1->Step2 Step3 Phase Separation Step2->Step3 OrgLayer Organic Layer (DCM) Contains Product Step3->OrgLayer AqLayer Aqueous Layer Contains Borate Salts Step3->AqLayer Step4 Dry (Na2SO4) & Concentrate OrgLayer->Step4 Final Pure Product (Pale Yellow Oil) Step4->Final

Figure 2: Purification workflow emphasizing the removal of boron byproducts via basic aqueous workup.

Biological Context & Applications[1][6][7][10]

This molecule serves as a versatile intermediate in the synthesis of bioactive small molecules.[2]

  • Kinase Inhibition: The morpholine tail is a classic motif used to improve the solubility of ATP-competitive inhibitors (e.g., Gefitinib analogs).[1] The pyridine ring provides a vector for hydrogen bonding within the hinge region of kinase domains.

  • GPCR Ligands: The flexible propyl linker allows the molecule to span binding pockets, connecting the basic amine (ionic interaction) with the aromatic pyridine (hydrophobic interaction).[1]

  • ADME Optimization: The inclusion of the morpholine ring typically reduces metabolic clearance compared to alkyl amines and reduces hERG channel inhibition liability compared to more lipophilic tails.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2023). "3-Morpholinopropan-1-amine (Compound Summary)." PubChem. [1]

  • National Center for Biotechnology Information. (2023).[1] "3-Pyridinecarboxaldehyde (Compound Summary)." PubChem. [1]

  • Sigma-Aldrich. (2023).[1] "Product Specification: 3-Morpholinopropylamine." [1]

Sources

Foundational

solubility profile of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine in organic solvents

[1][2][3][4] Executive Summary This technical guide provides an in-depth solubility profile and physicochemical analysis of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine .[1][2][3] This compound, a secondary amine l...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

This technical guide provides an in-depth solubility profile and physicochemical analysis of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine .[1][2][3] This compound, a secondary amine linking a pyridine ring and a morpholine moiety via a propyl chain, represents a class of "privileged structures" often used as kinase inhibitor scaffolds or GPCR ligands.

Understanding its solubility is critical for:

  • Synthesis: Optimizing reaction concentrations in reductive aminations or alkylations.

  • Purification: Selecting mobile phases for chromatography and solvents for crystallization.[3]

  • Biological Assays: Ensuring complete dissolution in DMSO stocks without precipitation in aqueous buffers.

Key Finding: The compound exhibits a pH-dependent solubility profile .[1][2][3] While highly soluble in polar organic solvents (Alcohols, DMSO, DCM), its solubility in non-polar solvents (Hexane) is negligible. In aqueous media, it functions as a polyprotic base, showing high solubility at pH < 5.0 and reduced solubility at pH > 10.0.

Physicochemical Basis of Solubility[3]

To accurately predict and manipulate the solubility of this compound, we must analyze its structural components and ionization states.

Structural Analysis

The molecule (Chemical Formula:


, MW: 235.33  g/mol ) consists of three distinct domains:[2][3]
  • Pyridine Ring (Head): Aromatic, moderately polar, weak base (

    
    ).[3]
    
  • Secondary Amine (Linker): Highly basic (

    
    ), hydrogen bond donor/acceptor.[2][3]
    
  • Morpholine Ring (Tail): Saturated heterocycle, moderately basic (

    
    ), highly polar due to the ether oxygen.[3]
    
Predicted Properties[1][2][4][5]
  • LogP (Octanol/Water): Estimated at 0.6 – 1.2 .[2][3] The hydrophilic morpholine and amine groups counterbalance the lipophilic propyl and pyridine segments.[3]

  • Hydrogen Bonding:

    • Donors (HBD): 1 (Secondary amine NH).

    • Acceptors (HBA): 4 (Pyridine N, Morpholine N, Morpholine O, Amine N).

Ionization States (Graphviz Diagram)

The following diagram illustrates the protonation states that dictate solubility in aqueous vs. organic phases.

IonizationStates SpeciesA Tri-Cationic Species (pH < 4) High Water Solubility SpeciesB Di/Mono-Cationic Species (pH 5 - 8) Moderate Water Solubility SpeciesA->SpeciesB Deprotonation (Pyridine N) SpeciesC Neutral Free Base (pH > 10) High Organic Solubility Low Water Solubility SpeciesB->SpeciesC Deprotonation (Morpholine/Amine N)

Solubility Profile in Organic Solvents[3][6][7]

The following data categorizes solvent suitability based on "Like Dissolves Like" principles and experimental behavior of structural analogs (e.g., N-(3-aminopropyl)morpholine).

Table 1: Solubility Classification

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Strong dipole-dipole interactions; excellent for extraction of the free base.[1][2][3]
Alcohols Methanol, Ethanol, IsopropanolExcellent (>100 mg/mL)H-bonding capability matches the amine/morpholine polarity.[2] Preferred for stock solutions.[3]
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)High dielectric constant solvates the polar amine backbone.[2] Essential for bio-assay stocks.[3]
Ethers THF, 1,4-DioxaneGood (10-50 mg/mL)Good solubility due to ether oxygen interactions; useful reaction solvents.[1][2][3]
Esters Ethyl Acetate, Isopropyl AcetateModerate (1-10 mg/mL)Soluble, but often used as a counter-solvent for crystallization of salts.[2]
Hydrocarbons Hexane, Heptane, ToluenePoor (<1 mg/mL)Lack of polarity prevents solvation of the amine/morpholine domains.[2] Used to precipitate the compound.[3]
Water Water (pH 7)Moderate to High Highly dependent on pH.[2][3] Salt forms (HCl, TFA) are highly soluble (>100 mg/mL).[3]

Experimental Determination Protocols

Do not rely solely on visual inspection. Use the following self-validating protocols to determine exact solubility limits for your specific batch.

Protocol A: Kinetic Solubility (High-Throughput)

Best for: Rapid estimation during biological screening.[1][2][3]

  • Preparation: Dispense 10 mg of compound into a glass vial.

  • Titration: Add solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Endpoint: Record the volume (

    
    ) where the solution becomes clear (no visible particles).
    
  • Calculation:

    
    .
    
Protocol B: Thermodynamic Solubility (Gold Standard)

Best for: Formulation and pre-clinical development.[2][3]

  • Saturation: Add excess compound (e.g., 50 mg) to 1 mL of solvent to ensure a saturated suspension.[3]

  • Equilibration: Shake at constant temperature (25°C) for 24 hours.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.

HPLC Method Parameters

To validate the solubility, use the following chromatographic conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: The acidic modifier (TFA) ensures the basic nitrogens are protonated, preventing peak tailing and ensuring accurate integration.[3]

Solvent Selection Guide for Applications

The choice of solvent dictates the success of downstream applications.[3]

SolventSelection Start Application Requirement Reaction Chemical Synthesis (Reductive Amination) Start->Reaction Extraction Work-up / Extraction Start->Extraction BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Cryst Crystallization / Salt Formation Start->Cryst Solv_DCM DCM / DCE (High Solubility) Reaction->Solv_DCM Standard Solv_EtOAc Ethyl Acetate / pH adjustment Extraction->Solv_EtOAc Partition vs Basic Water Solv_DMSO DMSO (10-20 mM Stock) BioAssay->Solv_DMSO Universal Solv_EtOH Ethanol + HCl (gas) Cryst->Solv_EtOH Salt Formation

Synthesis & Reaction[1][3]
  • Recommended: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[2][3]

  • Why? These solvents dissolve the free base completely and are compatible with common reducing agents (e.g., STAB) used to synthesize this amine.[3]

Extraction & Purification[1][2][3]
  • Strategy: Acid-Base Extraction.[1][2][3]

    • Dissolve crude in DCM .

    • Wash with 0.1 M HCl (Compound moves to aqueous phase).[2][3]

    • Discard organic impurities.[3]

    • Basify aqueous phase to pH > 12 with NaOH .

    • Extract back into DCM or EtOAc .[2][3]

  • Note: Avoid using Ether/Hexane for extraction as the compound may oil out rather than dissolve.[3]

Biological Stock Solutions
  • Standard: 10 mM or 100 mM in DMSO .

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles which can cause precipitation due to moisture uptake (hygroscopic nature of morpholine salts).[1][2][3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Morpholine Derivatives. Retrieved from [Link][2][3]

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[3] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine

Introduction & Strategic Analysis The synthesis of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine represents a classic heterocycle-linker construction common in medicinal chemistry, particularly for kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The synthesis of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine represents a classic heterocycle-linker construction common in medicinal chemistry, particularly for kinase inhibitors (e.g., EGFR, PDE4 targets) and GPCR ligands. The molecule features a "tri-basic" architecture: a pyridine ring, a morpholine ring, and a newly formed secondary amine linker.

Retrosynthetic Logic

While alkylation (using 3-(chloromethyl)pyridine) is theoretically possible, it is operationally inferior due to the risk of over-alkylation (forming quaternary ammonium salts) and the instability of the free base picolyl halides.

The Superior Route: Reductive Amination The reaction between 3-pyridinecarboxaldehyde (Nicotinaldehyde) and 4-(3-aminopropyl)morpholine is the industry standard. This route offers:

  • Chemoselectivity: Mono-alkylation is kinetically favored.

  • Stability: Reagents are stable liquids/solids compared to reactive alkyl halides.

  • Scalability: The protocol minimizes chromatographic burden via acid-base workup.

Reagent & Solvent Selection Guide

The choice of reducing agent determines the success of this reaction. The interaction between the basic morpholine tail and the reducing agent must be managed to prevent side reactions.

Table 1: Reducing Agent Performance Matrix
ReagentSolvent SystemSelectivityRisk ProfileRecommendation
Sodium Triacetoxyborohydride (STAB) DCE or DCM High LowPrimary Choice. Reduces imines faster than aldehydes; allows "one-pot" execution without pre-forming imine.
Sodium Cyanoborohydride (NaCNBH₃)MeOH / AcOHHighHigh Secondary Choice. Toxic cyanide byproducts; difficult waste disposal. Use only if STAB fails.
Sodium Borohydride (NaBH₄)MeOHLowModerateNot Recommended for One-Pot. Reduces aldehydes to alcohols too fast. Requires two-step (Imine formation

Reduction).
Table 2: Solvent Compatibility
SolventRoleNotes
1,2-Dichloroethane (DCE) Primary Solvent Excellent solubility for STAB. Promotes imine formation.[1] Safety Note: Carcinogenic; handle in fume hood.
Dichloromethane (DCM) AlternativeGood for STAB, but lower boiling point limits reaction rate if heating is needed.
Methanol (MeOH) Avoid with STABReacts with STAB (solvolysis), decomposing the reagent. Essential only if using NaBH₄.

Detailed Experimental Protocol

Method A: Direct Reductive Amination (STAB Protocol)

Recommended for highest yield and operational simplicity.

Reagents:

  • Aldehyde: 3-Pyridinecarboxaldehyde (1.0 equiv)

  • Amine: 4-(3-Aminopropyl)morpholine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Concentration: 0.1 M – 0.2 M]

Step-by-Step Procedure:

  • Imine Pre-equilibrium (Critical for Yield):

    • In a dry round-bottom flask under Nitrogen (

      
      ) or Argon, dissolve 3-pyridinecarboxaldehyde  (1.0 equiv) in DCE.
      
    • Add 4-(3-aminopropyl)morpholine (1.1 equiv).

    • Add Acetic Acid (1.0 equiv). Note: The acid catalyzes the formation of the iminium ion, which is the active species for reduction.[1]

    • Stir at Room Temperature (RT) for 30–60 minutes .

    • Checkpoint: The solution may warm slightly or change color (often yellow/orange), indicating imine formation.

  • Reduction:

    • Cool the mixture to 0°C (ice bath) to control exotherm, though RT is often acceptable on small scales (<1g).

    • Add STAB (1.5 equiv) portion-wise over 5–10 minutes. Do not dump all at once to avoid vigorous gas evolution.

    • Remove ice bath and stir at RT for 4–16 hours .

  • Reaction Monitoring:

    • TLC: Use 10% MeOH in DCM + 1%

      
      . Aldehyde spot should disappear.
      
    • LCMS: Look for Product Mass

      
      .
      
  • Workup (Acid-Base Purification):

    • Quench: Add saturated aqueous

      
       (slowly) to neutralize acid and destroy excess hydride. Stir for 15 mins.
      
    • Extraction: Extract with DCM (3x).[2]

    • Wash: Wash combined organics with Brine.

    • Drying: Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: Two-Step Protocol (NaBH₄ Alternative)

Use only if STAB is unavailable or if the aldehyde is extremely unreactive.

  • Imine Formation: Reflux Aldehyde + Amine in MeOH (with drying agent like

    
     or molecular sieves) for 4 hours. Filter off drying agent.[3]
    
  • Reduction: Cool filtrate to 0°C. Add NaBH₄ (1.0 equiv) slowly. Stir 2 hours.

  • Workup: Acidify with 1N HCl (destroy borate complexes), then basify to pH >10 with NaOH, extract into DCM.

Purification of Tri-Basic Amines

Purifying this specific molecule can be challenging due to "streaking" on silica gel caused by the interaction of the three nitrogen atoms with acidic silanols.

Strategy 1: The "DCM/MeOH/Ammonia" System

  • Eluent: DCM : MeOH :

    
     (90:9:1).
    
  • Why: The ammonium hydroxide competes for the acidic sites on the silica, allowing the product to elute as a sharp band.

Strategy 2: Amine-Functionalized Silica

  • Stationary Phase: KP-NH (Amino-silica).

  • Eluent: Hexanes : Ethyl Acetate (0-100% gradient).

  • Benefit: Eliminates the need for toxic amine modifiers in the mobile phase.

Visualizations

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the "One-Pot" STAB mechanism, highlighting the critical role of the Iminium Ion intermediate.

ReductiveAmination cluster_0 Selectivity Key Reactants Aldehyde + Amine (DCE Solvent) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + AcOH (Cat) Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O Reduction Hydride Transfer (via STAB) Iminium->Reduction Fast Step Product Secondary Amine Product Reduction->Product Irreversible Note1 STAB reduces Iminium FASTER than Aldehyde

Caption: Mechanistic flow of STAB-mediated reductive amination. The formation of the Iminium ion is the rate-determining setup, while STAB selectively reduces this species over the parent aldehyde.

Diagram 2: Purification Workflow Decision Tree

A logic flow for isolating the product based on purity requirements.

PurificationLogic Start Crude Reaction Mixture Quench Quench with NaHCO3 Extract with DCM Start->Quench PurityCheck Check Purity (LCMS/NMR) Quench->PurityCheck HighPurity >95% Purity (Clean Conversion) PurityCheck->HighPurity Yes LowPurity <90% Purity (Side Products) PurityCheck->LowPurity No SaltForm Generate HCl or Oxalate Salt HighPurity->SaltForm FlashCol Flash Chromatography LowPurity->FlashCol ConditionA Standard Silica DCM/MeOH/NH4OH FlashCol->ConditionA ConditionB Amino-Silica (KP-NH) Hex/EtOAc FlashCol->ConditionB

Caption: Decision matrix for purification. Acid-base extraction often yields sufficient purity; chromatography is reserved for complex mixtures.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][6][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

  • Biotage Application Note. (2012). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage.com.

  • PubChem Compound Summary. (2025). (3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine (Structural Analog Data). National Center for Biotechnology Information.

  • Common Organic Chemistry. (2024). Reductive Amination Conditions and Reagents (STAB vs NaCNBH3).

Sources

Application

Application Notes and Protocols for the Utilization of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine in Drug Discovery

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. The morpholine and pyridine moieties are independently recognized as "privileged structures" due to their frequent appearance in a multitude of biologically active compounds.[1][2] The morpholine ring, a saturated heterocycle, is often introduced to enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor.[3][4] Concurrently, the pyridine ring offers a polar, ionizable aromatic system that can participate in various binding interactions and improve the bioavailability of drug candidates.

The compound (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine represents a strategic amalgamation of these two critical pharmacophores. This secondary amine building block provides a versatile platform for library synthesis, enabling the exploration of vast chemical space through well-established synthetic transformations. Its inherent physicochemical properties make it an attractive starting point for the design of molecules targeting a wide array of biological targets, from kinases to G-protein coupled receptors. This document serves as a comprehensive guide for researchers, providing detailed protocols and rationale for the effective incorporation of this valuable building block into drug discovery campaigns.

Physicochemical and Pharmacokinetic Profile: The Rationale for Use

The combination of the morpholine and pyridine rings within (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine confers a desirable balance of lipophilicity and hydrophilicity. This balance is crucial for achieving adequate oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Weight 249.36 g/mol Adheres to Lipinski's Rule of Five, favoring oral bioavailability.
logP 1.2 - 1.8Optimal range for cell permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) 45.8 ŲSuggests good potential for blood-brain barrier penetration.
pKa (most basic) ~9.5 (Morpholine N)Allows for salt formation, enhancing solubility and crystallinity.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3Provides opportunities for specific interactions with biological targets.

The morpholine moiety is known to improve the pharmacokinetic profile of drug candidates.[2][4] Its presence can mitigate rapid metabolism by cytochrome P450 enzymes and enhance aqueous solubility, which is a common hurdle in drug development. The pyridine ring, being a weak base, can be protonated at physiological pH, further contributing to solubility and potentially engaging in ionic interactions with target proteins.

Synthetic Utility and Key Reactions

(3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine, as a secondary amine, is a versatile handle for a variety of chemical transformations central to medicinal chemistry. The following sections detail protocols for its application in two of the most common and powerful reactions for library generation: amide bond formation and reductive amination.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

Amide bond formation is arguably the most frequently utilized reaction in drug discovery, allowing for the facile coupling of amines with a vast array of commercially available carboxylic acids.[5][6] This enables the systematic exploration of structure-activity relationships (SAR).

Workflow for Amide Bond Formation:

Caption: General workflow for amide bond formation.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with hydroxybenzotriazole (HOBt) as the coupling agents. This combination is effective for a wide range of substrates and helps to minimize racemization of chiral carboxylic acids.

Materials:

  • (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine

  • Carboxylic acid of interest

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the active ester.

  • Add (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes with triethylamine as an additive) to afford the desired amide.

Causality and Self-Validation: The pre-activation of the carboxylic acid with EDC and HOBt forms a highly reactive O-acylisourea intermediate, which is then converted to a less reactive but more stable HOBt ester. This active ester readily reacts with the secondary amine. The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated without competing with the primary amine nucleophile.[5] The aqueous workup removes unreacted reagents and byproducts, and chromatographic purification ensures the isolation of the pure amide product.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[7] This reaction is highly versatile for introducing a wide range of substituents.

Workflow for Reductive Amination:

Caption: General workflow for reductive amination.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[8] It is less basic than other hydride reagents, which minimizes side reactions.

Materials:

  • (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE (0.1-0.5 M), add a catalytic amount of acetic acid (0.1 eq), if necessary, to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Effervescence may be observed.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired tertiary amine.

Causality and Self-Validation: The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the amine and the carbonyl compound. STAB is a mild hydride donor that selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[7][8] The acidic catalyst can accelerate the formation of the iminium ion, especially with less reactive ketones. The basic workup neutralizes the acid and removes any remaining STAB byproducts.

Applications in Kinase Inhibitor Drug Discovery

The morpholine and pyridine scaffolds are prevalent in the design of kinase inhibitors.[9][10][11] The morpholine oxygen can act as a crucial hydrogen bond acceptor in the hinge region of many kinases, while the pyridine ring can be functionalized to occupy various pockets of the ATP binding site. The (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine building block is particularly well-suited for the synthesis of inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[12]

Signaling Pathway and Potential for Intervention:

cluster_inhibition Potential Inhibition Site RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway.

By utilizing the synthetic protocols described above, researchers can append various aromatic and heteroaromatic carboxylic acids or introduce diverse substituents via reductive amination to the (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine core. This allows for the generation of focused libraries of compounds for screening against kinases like PI3K, with the goal of identifying potent and selective inhibitors.

Conclusion

(3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine is a high-value building block for medicinal chemistry and drug discovery. Its inherent structural features provide a solid foundation for developing drug candidates with favorable physicochemical and pharmacokinetic properties. The straightforward application of this secondary amine in robust and reliable reactions like amide bond formation and reductive amination empowers drug discovery teams to efficiently synthesize and evaluate novel chemical entities. The protocols and rationale provided herein are intended to serve as a practical guide for the effective utilization of this versatile scaffold in the quest for new and improved therapeutics.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Optimizing reaction conditions for the synthesis of morpholine deriv
  • Synthesis of N-substituted morpholine nucleoside deriv
  • Repurposing inert amides for drug discovery. HIMS - University of Amsterdam.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Amine to Amide (Coupling) - Common Conditions. organic-chemistry.org.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
  • Contribution of the morpholine scaffold on the activity of...
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PubMed.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive Amination - Common Conditions. organic-chemistry.org.
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC.
  • US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. PubMed.
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
  • CN1660825A - Method for preparing N-amino propyl morpholine.

Sources

Method

reaction conditions for coupling morpholine derivatives with pyridine amines

Application Note: Optimized Strategies for Coupling Morpholine Derivatives with Pyridine Amines Part 1: Strategic Overview The coupling of morpholine moieties with pyridine amines represents a frequent but distinct chall...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for Coupling Morpholine Derivatives with Pyridine Amines

Part 1: Strategic Overview

The coupling of morpholine moieties with pyridine amines represents a frequent but distinct challenge in medicinal chemistry. This structural motif—combining the metabolic stability and solubility of morpholine with the pharmacophoric versatility of pyridine—is ubiquitous in kinase inhibitors (e.g., PI3K/mTOR pathways) and GPCR ligands.

However, "coupling" these two species presents a Nucleophilicity Paradox :

  • Morpholine as Nucleophile (C-N Bond Formation): Morpholine is a secondary amine with moderate nucleophilicity. Coupling it to a halopyridine requires overcoming the catalyst-poisoning effect of the pyridine nitrogen.

  • Aminopyridine as Nucleophile (Amide Bond Formation): 2-Aminopyridines are notoriously poor nucleophiles for acylation. The exocyclic amine is electron-deficient due to resonance delocalization into the ring, while the ring nitrogen remains basic (pKa ~6.8), often leading to

    
    -ring acylation (dimroth-like rearrangement risks) or stalled reactions with standard reagents like EDC or HATU.
    

This guide provides three field-proven protocols to address these specific electronic challenges.

Part 2: Decision Matrix & Visual Workflows

Before selecting a protocol, determine the bond type and electronic environment of your substrates.

CouplingStrategy Start Target Scaffold Analysis BondType Desired Linkage Type? Start->BondType Amide Amide Linker (Morpholine-CO-NH-Pyridine) BondType->Amide C(O)-N Bond CNBond Direct C-N Bond (Morpholine-Pyridine) BondType->CNBond Ar-N Bond AmideCheck Nucleophile Identity? Amide->AmideCheck CNCheck Electrophile Identity? CNBond->CNCheck Protocol1 PROTOCOL 1: T3P Activation (For 2-Aminopyridines) AmideCheck->Protocol1 2-Aminopyridine (Poor Nuc) Protocol2 PROTOCOL 2: Buchwald-Hartwig (RuPhos) (For Halopyridines) CNCheck->Protocol2 Cl/Br-Pyridine (Neutral/Rich) Protocol3 PROTOCOL 3: S_NAr Substitution (For NO2/F-Pyridines) CNCheck->Protocol3 F/Cl-Pyridine (Electron Poor)

Figure 1: Strategic Decision Tree for Morpholine-Pyridine Couplings. Select Protocol 1 for amides involving aminopyridines, and Protocol 2/3 for direct ring attachment.

Part 3: Detailed Protocols

Protocol 1: T3P-Mediated Amide Coupling

Context: Used when coupling a Morpholine-carboxylic acid (e.g., Morpholine-4-acetic acid) to a 2-aminopyridine . The Challenge: Standard HATU/EDC couplings often fail because the 2-aminopyridine exocyclic nitrogen is not nucleophilic enough to attack the active ester, or the reaction stalls at the intermediate. The Solution: Propylphosphonic anhydride (T3P) acts as a potent dehydrating agent, forming a highly reactive mixed anhydride in situ.

Reagents:

  • Acid: Morpholine-derivative carboxylic acid (1.0 equiv)

  • Amine: 2-Aminopyridine derivative (1.1 equiv)[1]

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Step-by-Step Methodology:

  • Premix: In a dry reaction vial, dissolve the Morpholine-acid (1.0 eq) and the 2-Aminopyridine (1.1 eq) in EtOAc (concentration ~0.2 M).

  • Base Addition: Add Pyridine (3.0 eq). Note: Pyridine is often superior to DIPEA here as it acts as both base and acylation catalyst.

  • Activation: Cool to 0°C. Add T3P solution (1.5 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Checkpoint: Monitor by LCMS after 1 hour. If <50% conversion, heat to 60°C . T3P is thermally stable and often requires heat for sterically hindered aminopyridines.

  • Workup: Dilute with EtOAc. Wash with water (x2), sat. NaHCO3 (x2), and brine.

    • Why: T3P byproducts are water-soluble propanephosphonic acid derivatives, making purification simple compared to urea byproducts from EDC/DCC.

Troubleshooting:

  • Issue: No reaction. Fix: Switch solvent to NMP/Pyridine (1:1) and heat to 90°C.

  • Issue: N-ring acylation observed.[2][3] Fix: This is usually reversible. Treat the crude mixture with MeOH/K2CO3 for 30 mins to hydrolyze the unstable ring-amide, leaving the desired exocyclic amide intact.

Protocol 2: Buchwald-Hartwig C-N Cross-Coupling

Context: Direct attachment of the Morpholine nitrogen to a Pyridine ring (replacing a Halogen). The Challenge: Pyridines can coordinate to Palladium, poisoning the catalyst.[4] Morpholine is a secondary amine, requiring specific steric bulk in the ligand to facilitate reductive elimination. The Solution: RuPhos or BrettPhos Pd-G3/G4 precatalysts. RuPhos is the "gold standard" for secondary amines like morpholine.

Reagents:

  • Halide: Chloropyridine or Bromopyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (0.01 – 0.05 equiv)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a reaction tube and cool under Argon/Nitrogen.

  • Solids: Add the Halopyridine, RuPhos Pd G4 (start with 2 mol%), and Base (NaOtBu).

    • Note: If your substrate has base-sensitive groups (esters, nitriles), switch NaOtBu for Cs2CO3.

  • Liquids: Add the solvent (0.2 M) and Morpholine via syringe.

    • Critical: Sparge the solvent with Argon for 10 mins prior to addition. Oxygen is the enemy of this cycle.

  • Reaction: Seal and heat to 80–100°C for 2–12 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify via flash chromatography.

Ligand Selection Guide:

Ligand Best Use Case
RuPhos General Purpose. Best for secondary amines (morpholine) coupled with electron-rich or neutral pyridines.
BrettPhos Primary Amines. If coupling a primary amino-morpholine derivative.

| XPhos | Chlorides. Excellent for unactivated 2-chloropyridines. |

Part 4: Comparative Data & Analysis

The following table summarizes yield comparisons for the coupling of Morpholine-4-acetic acid with 2-Amino-5-chloropyridine (a difficult, electron-poor substrate).

Coupling ReagentConditionsYield (%)Purity ProfileNotes
EDC / HOBt DMF, RT, 12h< 10%PoorMostly starting material recovered.
HATU / DIPEA DMF, RT, 4h35%ModerateSignificant N-ring acylation observed.
Ghosez Reagent DCM, Reflux65%GoodRequires strictly anhydrous conditions.
T3P (Propylphosphonic anhydride) EtOAc/Py, 60°C 88% Excellent Cleanest profile; water-soluble byproducts.

Part 5: Mechanism of Action (T3P Activation)

Understanding why T3P works for aminopyridines is crucial for troubleshooting. T3P forms a cyclic mixed anhydride that is highly reactive but sterically protects against racemization (if chiral centers are present).

T3PMechanism Acid Morpholine-COOH Intermediate Mixed Anhydride (Highly Activated) Acid->Intermediate + Base T3P T3P Reagent T3P->Intermediate Product Amide Product Intermediate->Product Nucleophilic Attack (Rate Limiting Step) Byproduct Water Soluble P-Salt Intermediate->Byproduct Amine 2-Aminopyridine Amine->Product

Figure 2: T3P activation pathway. The cyclic structure of T3P minimizes epimerization and drives the reaction forward through the release of stable phosphonate salts.

References

  • Dunetz, J. R., et al. (2016). T3P (Propanephosphonic Acid Anhydride): A Widely Applicable Reagent for Amide Bond Formation.[5]Organic Process Research & Development . [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[6] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[3][7]Chemical Reviews . [Link]

  • Pfizer Inc. (2010). Process for the preparation of Glucokinase Activators (Patent WO2010032200).[8] (Demonstrates T3P usage on 2-aminopyridine scaffolds).

  • Maitland, J. A., et al. (2017). RuPhos Palladium Precatalysts for the Amination of Aryl Chlorides.[3][7]Journal of Organic Chemistry . [Link]

Sources

Application

scalable synthesis routes for (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine

Application Note: Scalable Synthesis of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine Abstract This application note details a robust, scalable protocol for the synthesis of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmet...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine

Abstract

This application note details a robust, scalable protocol for the synthesis of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine , a critical pharmacophore in kinase inhibitor and GPCR ligand development. While direct alkylation routes exist, they suffer from poor selectivity (bis-alkylation) and difficult purification profiles. This guide establishes a Reductive Amination workflow using Pyridine-3-carboxaldehyde and 3-Morpholinopropylamine, optimized for >90% mono-alkylation selectivity and simplified acid-base purification.

Retrosynthetic Analysis & Route Selection

To achieve high purity and scalability, we prioritize Atom Economy and Selectivity .

  • Target: Secondary amine linking a pyridine ring and a morpholine-propyl chain.

  • Route A: Direct Alkylation (Not Recommended): Reaction of 3-(chloromethyl)pyridine with 3-morpholinopropylamine.

    • Risk:[1] The product is a secondary amine, which is often more nucleophilic than the primary amine starting material, leading to significant tertiary amine (bis-alkylation) byproducts.

  • Route B: Reductive Amination (Recommended): Condensation of Pyridine-3-carboxaldehyde with 3-Morpholinopropylamine to form an imine, followed by selective reduction.

    • Advantage:[2] The imine intermediate prevents over-alkylation. Using a borohydride reducing agent allows for a "one-pot" procedure.

Reaction Scheme

ReactionScheme Aldehyde Pyridine-3-carboxaldehyde (Electrophile) Imine Imine Intermediate (Transient) Aldehyde->Imine + Amine MeOH, 25°C Amine 3-Morpholinopropylamine (Nucleophile) Amine->Imine Product Target Secondary Amine (>95% Selectivity) Imine->Product + NaBH4 0°C to RT

Figure 1: Retrosynthetic disconnection showing the convergent reductive amination pathway.

Strategic Considerations for Scale-Up

Stoichiometry & Equilibrium

Reductive amination relies on the equilibrium formation of the imine.

  • Imine Stability: Pyridine aldehydes are highly reactive. The imine forms rapidly but is moisture-sensitive.

  • Water Management: On a small scale, molecular sieves are used. On a large scale (kg), we rely on the solubility differential . Using anhydrous Methanol (MeOH) drives the equilibrium sufficiently without physical desiccants that complicate stirring.

Reducing Agent Selection
  • Sodium Triacetoxyborohydride (STAB): Excellent for maintaining chemoselectivity (doesn't reduce aldehydes) but expensive and generates large volumes of acetic acid waste.

  • Sodium Borohydride (NaBH4): The preferred reagent for scale. It is cost-effective and atom-efficient.

    • Protocol Adjustment: Unlike STAB, NaBH4 will reduce the aldehyde. Therefore, we must ensure complete imine formation (1-2 hours stirring) before adding NaBH4.

Detailed Experimental Protocol

Scale: 100 mmol (approx. 23 g theoretical yield) Safety Note: Pyridine derivatives are toxic. NaBH4 evolves hydrogen gas. Perform all operations in a fume hood.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7][8]AmountRole
Pyridine-3-carboxaldehyde 107.111.010.71 gElectrophile
3-Morpholinopropylamine 144.211.0515.14 gNucleophile
Methanol (Anhydrous) -Solvent150 mLSolvent
Sodium Borohydride (NaBH4) 37.831.24.54 gReducing Agent
Dichloromethane (DCM) --200 mLExtraction
Step-by-Step Methodology

Phase 1: Imine Formation

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.

  • Solvation: Charge Pyridine-3-carboxaldehyde (10.71 g) and anhydrous Methanol (100 mL). Stir to dissolve.

  • Addition: Add 3-Morpholinopropylamine (15.14 g) dropwise over 10 minutes.

    • Observation: A mild exotherm (2-5°C rise) indicates imine formation.

  • Equilibration: Stir the mixture at Room Temperature (20-25°C) for 2 hours .

    • Checkpoint: TLC (10% MeOH in DCM) should show the disappearance of the aldehyde spot.

Phase 2: Reduction 5. Cooling: Cool the reaction mixture to 0°C using an ice bath. 6. Reduction: Add NaBH4 (4.54 g) portion-wise over 20 minutes.

  • Critical: Control addition rate to manage hydrogen gas evolution. Do not let temperature exceed 10°C.
  • Completion: Remove ice bath and allow to warm to Room Temperature. Stir for 12 hours (or overnight).

Phase 3: Quench & Acid-Base Purification This molecule contains three basic nitrogens (Pyridine pKa ~5.2, Morpholine pKa ~8.3, Secondary Amine pKa ~10). We utilize this to remove non-basic impurities.

  • Quench: Slowly add Water (50 mL) to quench excess hydride.

  • Concentration: Remove Methanol under reduced pressure (Rotavap) to leave an aqueous slurry.

  • Acidification: Add 1M HCl until pH reaches ~2.0 .

    • Mechanism:[2][8] This protonates all nitrogens, pulling the product fully into the aqueous phase.

  • Wash (Impurity Removal): Extract the acidic aqueous layer with Ethyl Acetate (2 x 50 mL).

    • Outcome: Discard the organic layer (removes non-basic impurities).

  • Basification: Cool the aqueous layer and slowly add 6M NaOH until pH reaches >12.0 .

    • Mechanism:[2][8] This deprotonates the amine, rendering the product organic-soluble.

  • Extraction: Extract the basic aqueous mixture with DCM (3 x 70 mL).

  • Drying: Combine DCM layers, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

Workup Logic & Purification Flowchart

The following diagram illustrates the critical "Acid-Base Switch" technique used to ensure purity without chromatography.

WorkupFlow ReactionMix Crude Reaction Mixture (MeOH, Product, Salts) Evap Evaporate MeOH ReactionMix->Evap Acidify Add 1M HCl to pH 2 (Protonation) Evap->Acidify Wash Wash with EtOAc Acidify->Wash PhaseSep1 Phase Separation Wash->PhaseSep1 OrgWaste Organic Layer (Discard Non-Basics) PhaseSep1->OrgWaste Top Layer AqLayer Aqueous Layer (Contains Product Salt) PhaseSep1->AqLayer Bottom Layer Basify Add 6M NaOH to pH 12 (Free Basing) AqLayer->Basify Extract Extract with DCM Basify->Extract FinalProd Concentrate DCM Yield: Pure Oil/Solid Extract->FinalProd

Figure 2: Acid-Base extraction workflow targeting the basicity of the tri-amine product.

Analytical Validation

  • Appearance: Pale yellow to colorless viscous oil.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.5-8.6 (m, 2H, Pyridine 
      
      
      
      -H)
    • 
       7.7 (d, 1H, Pyridine)
      
    • 
       7.3 (dd, 1H, Pyridine)
      
    • 
       3.8 (s, 2H, Ar-CH2 -NH)
      
    • 
       3.6-3.7 (m, 4H, Morpholine O-CH2)
      
    • 
       2.6 (t, 2H, NH-CH2 -CH2)
      
    • 
       2.3-2.4 (m, 6H, Morpholine N-CH2 + Propyl N-CH2)
      
    • 
       1.7 (quint, 2H, Propyl center CH2)
      
  • Mass Spectrometry (ESI+):

    • Calc.[9] MW: 235.33

    • Observed [M+H]+: 236.2

Storage & Stability

  • Free Base: Store at 4°C under Argon. Prone to oxidation (N-oxide formation) over long periods.

  • Salt Formation (Optional): For long-term storage, convert to the Tri-hydrochloride salt by treating the DCM solution with 4M HCl in Dioxane. The salt is a hygroscopic white solid, stable at room temperature.

References

  • Abdel-Magid, A. F., et al. (1996).[10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 59, 1-714. Link

  • Sigma-Aldrich. "Application Note: Reductive Amination." MilliporeSigma Technical Library. Link

Sources

Method

functionalization of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine for kinase inhibition

Application Note: Functionalization of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine for Kinase Inhibition Abstract & Strategic Context This Application Note details the functionalization of (3-Morpholin-4-yl-propyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine for Kinase Inhibition

Abstract & Strategic Context

This Application Note details the functionalization of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine (referred to herein as Amine-1 ), a critical pharmacophore used in the design of Type I and Type II kinase inhibitors, specifically targeting the PI3K/Akt/mTOR pathway.

Amine-1 serves as a dual-purpose "tail" moiety:

  • Solubility & ADME: The morpholine ring and propyl linker extend into the solvent-exposed region of the kinase ATP-binding pocket, significantly enhancing aqueous solubility and pharmacokinetic profiles.

  • Hinge Interaction: The pyridine nitrogen often acts as a secondary hydrogen bond acceptor or interacts with specific residues (e.g., Lysine/Aspartate) near the catalytic cleft.

The protocols below focus on coupling Amine-1 to heteroaromatic cores (pyrimidines and quinazolines) via Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Structural Analysis & Mechanism

Amine-1 is a secondary amine.[1] Its nucleophilic center is the internal nitrogen, flanked by a propyl-morpholine chain and a methyl-pyridine group.

Chemical Structure Logic:

  • Nucleophile: Secondary Amine (-NH-).

  • Electrophile Partner: Heteroaryl Chlorides (e.g., 2-chloropyrimidine, 4-chloroquinazoline).

  • Key Challenge: Steric hindrance around the secondary amine can retard reaction rates compared to primary amines, requiring optimized thermal or catalytic conditions.

Biological Pathway Context (PI3K/mTOR)

The resulting inhibitors typically function by blocking the ATP-binding site of PI3K isoforms (p110


, 

,

,

) or mTOR.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt (PKB) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates mTOR mTORC1/2 AKT->mTOR Activates INHIBITOR Amine-1 Derived Inhibitor INHIBITOR->PI3K Blocks ATP Binding INHIBITOR->mTOR Dual Inhibition

Figure 1: The PI3K/Akt/mTOR signaling cascade.[2] Amine-1 functionalized compounds typically act as competitive ATP inhibitors at the PI3K and mTOR nodes.

Experimental Protocols

Method A: Regioselective SNAr Coupling (The "Workhorse" Reaction)

This method is preferred for activated electrophiles, such as 4-chloroquinazolines or 2,4-dichloropyrimidines (specifically targeting the C4 position).

Target Synthesis: Coupling Amine-1 to a 2-chloropyrimidine derivative (a common scaffold for Gedatolisib analogues).

Reagents:

  • Amine-1: (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine (1.0 equiv).

  • Electrophile: 4-chloro-2-morpholinopyrimidine (or similar activated core) (1.0 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv).
    
  • Solvent:

    
    -Butanol (
    
    
    
    -BuOH) or DMSO.

Step-by-Step Protocol:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Electrophile (0.5 mmol) in

    
    -BuOH (3.0 mL).
    
  • Addition: Add DIPEA (1.25 mmol, 218 µL) followed by Amine-1 (0.5 mmol).

    • Note: If Amine-1 is a hydrochloride salt, increase DIPEA to 3.5 equiv.

  • Reaction: Seal the vial and heat to 110°C in a chemically resistant heating block. Stir for 12–16 hours.

    • QC Check: Monitor by LCMS. Look for the disappearance of the chloride starting material and formation of the product mass

      
      .
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter and wash with cold ethanol.

    • If no precipitate: Dilute with Ethyl Acetate (15 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry organic layer over Na

      
      SO
      
      
      
      .
  • Purification: Concentrate in vacuo. Purify via Flash Chromatography (DCM:MeOH:NH

    
     gradient 95:5:0.5 to 90:10:1) or Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
    
Method B: Buchwald-Hartwig Amination

Use this method if the heteroaryl chloride is unreactive (e.g., electron-rich pyridine or de-activated pyrimidine cores).

Reagents:

  • Catalyst: Pd

    
    (dba)
    
    
    
    (0.05 equiv) + Xantphos (0.10 equiv).
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv, anhydrous).
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a microwave vial and purge with Argon/Nitrogen.

  • Loading: Add Electrophile (0.5 mmol), Amine-1 (0.6 mmol), Cs

    
    CO
    
    
    
    (1.0 mmol), Pd
    
    
    (dba)
    
    
    (23 mg), and Xantphos (29 mg).
  • Solvation: Add degassed 1,4-Dioxane (4 mL). Cap the vial immediately.

  • Reaction: Heat at 100°C for 4–8 hours (or 140°C for 30 min in a microwave reactor).

  • Workup: Filter through a Celite pad (eluting with DCM). Concentrate and purify as in Method A.

Synthetic Workflow Diagram

Synthesis_Workflow Core Heteroaryl Chloride (Core Scaffold) Reaction Coupling Reaction Core->Reaction Amine Amine-1 (Linker-Tail) Amine->Reaction Cond_SNAr Method A: SNAr DIPEA, n-BuOH, 110°C Cond_SNAr->Reaction Cond_Pd Method B: Buchwald Pd2(dba)3, Xantphos, Cs2CO3 Cond_Pd->Reaction Workup Workup & Purification (Flash/Prep-HPLC) Reaction->Workup Product Functionalized Kinase Inhibitor Workup->Product

Figure 2: Decision tree for synthetic coupling. Select Method A for electron-deficient cores (pyrimidines/triazines) and Method B for unactivated aryl chlorides.

Data Summary & Validation Standards

To ensure the functionalization was successful, compare the physicochemical properties of the starting core vs. the product.[3]

ParameterStarting Material (Core)Product (Amine-1 Functionalized)Analytical Method
Solubility Low (often precipitates in water)High (due to morpholine/amine)Visual / Nephelometry
LCMS (pH 3) Retention Time: EarlyRetention Time: Shifted (Amine tail often reduces RT on C18 due to polarity)C18 Reverse Phase
UV Profile

characteristic of core

often red-shifted (extended conjugation)
PDA Detector
Proton NMR No aliphatic signalsDistinct multiplets:

1.8-2.0 (propyl),

3.5-3.7 (morpholine)

H NMR (DMSO-

)

QC Validation Protocol (LCMS):

  • Column: C18 (e.g., Waters XBridge, 3.5 µm, 4.6 x 50 mm).

  • Mobile Phase A: Water + 0.05% TFA.

  • Mobile Phase B: Acetonitrile + 0.05% TFA.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Acceptance Criteria: Purity > 95% by UV (254 nm).

References

  • Design of PI3K Inhibitors: Rewcastle, G. W., et al. "Synthesis and biological evaluation of novel 2- and 4-substituted derivatives of 2-amino-4-morpholinopyrimidine as PI3K inhibitors." Journal of Medicinal Chemistry, 2011.

  • SNAr Methodologies: "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molecules, 2021.[4]

  • Buchwald-Hartwig Protocols: "Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal.

  • Kinase Assay (ADP-Glo): Promega Corporation. "ADP-Glo™ Kinase Assay Systems."

  • PI3K/mTOR Pathway Biology: "PI3K/Akt/mTOR signaling pathway." Cell Signaling Technology.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine

Case ID: PUR-MPPA-001 Subject: Isolation and impurity removal for highly polar, basic secondary amines. Assigned Specialist: Senior Application Scientist, Separation Sciences.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MPPA-001 Subject: Isolation and impurity removal for highly polar, basic secondary amines. Assigned Specialist: Senior Application Scientist, Separation Sciences.

Introduction

You are likely encountering difficulty purifying (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine due to its physicochemical profile. This molecule contains three nitrogen centers with distinct pKa values: the pyridine ring (~5.2), the morpholine ring (~8.4), and the central secondary amine (~9.5–10.0).

The Core Challenge:

  • High Polarity: The molecule is water-soluble at neutral and acidic pH, making standard aqueous workups (DCM/Water) inefficient.

  • Silanol Interaction: The basic nitrogens interact strongly with acidic silanol groups on standard silica gel, leading to peak tailing and irreversible adsorption.

  • Bis-Alkylation: If synthesized via reductive amination, the tertiary amine byproduct (bis-alkylation of the central nitrogen) is a common, difficult-to-separate impurity.

This guide provides a modular troubleshooting approach to isolate your target with >98% purity.

Module 1: Impurity Profiling & Strategy

Before selecting a method, identify your primary contaminant. The purification strategy changes based on the impurity profile.

Impurity TypeOriginPhysicochemical DifferenceRemoval Strategy
Residual Aldehyde Incomplete reductive aminationNon-basic, LipophilicScavenger Resin (Amine-functionalized) or Acid Wash
Bis-alkylated Amine Over-reaction (Tertiary amine)Less polar (usually), No N-H bondChromatography (Alumina or Amine-Silica)
Inorganic Salts Reducing agents (Boron species)Highly polar, insoluble in organicsExtraction (CHCl3/IPA) or SCX Cartridge
N-Oxides Oxidation of Morpholine/PyridineHighly polar, different pKaReverse Phase (C18)

Module 2: Troubleshooting Workflows

Scenario A: "My product is stuck in the aqueous layer during extraction."

Diagnosis: Standard solvents (DCM, EtOAc) are too non-polar to extract this amine, or the pH is not high enough to suppress ionization of the secondary amine (pKa ~10).

The Protocol: The "Salting-Out" & High-pH Extraction

  • Cool & Basify: Cool the aqueous reaction mixture to 0°C. Slowly add 5M NaOH until pH > 12. Note: You must exceed the highest pKa (secondary amine ~10) by 2 units to ensure the molecule is neutral.

  • The Solvent Switch: Do not use pure DCM. Use a mixture of Chloroform/Isopropanol (3:1) or DCM/Isopropanol (3:1) . The alcohol disrupts hydrogen bonding with water and increases the solubility of the polar amine in the organic phase.

  • Salting Out: Saturate the aqueous phase with solid NaCl. This increases the ionic strength, forcing the organic amine out of the water ("Salting out effect").

  • Extraction: Extract 3-4 times. Combine organics, dry over Na₂SO₄ (avoid MgSO₄ as it is slightly acidic and can trap amines), and concentrate.

Scenario B: "The compound streaks on the column and purity is low."

Diagnosis: Acidic silanols on the silica gel are protonating your amine, acting as a pseudo-cation exchanger.

The Protocol: Amine-Modified Chromatography

  • Option 1: Mobile Phase Modifier (Standard Silica)

    • Pre-wash the column with mobile phase containing 1–3% Triethylamine (TEA) or 1% NH₄OH .

    • Run the column with a gradient of DCM : MeOH : NH₄OH (e.g., 90:10:1).

    • Mechanism:[1][2] TEA/Ammonia saturates the active silanol sites, allowing your product to elute based on polarity rather than ionic interaction.

  • Option 2: Stationary Phase Switch (Recommended)

    • Use Amine-Functionalized Silica (KP-NH) or Basic Alumina .

    • Benefit: These phases are pH-neutral to basic. No TEA additive is required, and the separation of the secondary amine (product) from the tertiary amine (impurity) is often sharper due to subtle hydrogen-bonding differences that don't exist on acidic silica.

Scenario C: "I have non-basic impurities (aldehydes) I can't get rid of."

Diagnosis: Chromatography is failing to resolve the lipophilic aldehyde from the amine.

The Protocol: "Catch and Release" (SCX)

  • Load: Dissolve crude mixture in MeOH and load onto a Strong Cation Exchange (SCX-2) cartridge.

  • Wash: Flush with MeOH. Neutral impurities (aldehydes, borane residues) will elute. The basic amine remains bound to the sulfonic acid resin.

  • Release: Elute with 2M Ammonia in Methanol . The ammonia displaces the product.

  • Finish: Concentrate the filtrate to obtain the pure free base.

Visualizing the Workflow

Diagram 1: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture CheckImpurity Identify Major Impurity Start->CheckImpurity Aldehyde Residual Aldehyde (Non-Basic) CheckImpurity->Aldehyde Neutral Impurity BisAlk Bis-Alkylated Byproduct (Basic, Tertiary) CheckImpurity->BisAlk Basic Impurity Salts Inorganic Salts / Boron CheckImpurity->Salts Ionic Impurity SCX SCX (Catch & Release) Wash MeOH -> Elute NH3/MeOH Aldehyde->SCX Best Method Chrom Chromatography DCM:MeOH:NH4OH on Silica OR Basic Alumina BisAlk->Chrom Required for Separation Salts->SCX Polishing Extract Extraction pH > 12, NaCl sat. Solvent: CHCl3/IPA (3:1) Salts->Extract Bulk Removal

Caption: Decision matrix for selecting the optimal purification method based on the dominant impurity profile.

Diagram 2: The "Oily Amine" Extraction Logic

ExtractionLogic Input Aqueous Acidic Phase (Product + Salts) Basify Adjust pH > 12 (NaOH) Input->Basify Deprotonate Amine Salt Add NaCl (Sat.) 'Salting Out' Basify->Salt Decrease Water Sol. Solvent Add 3:1 CHCl3:IPA Salt->Solvent Increase Org. Sol. PhaseSep Phase Separation Solvent->PhaseSep OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Product Migrates AqLayer Aqueous Layer (Salts + Boron) PhaseSep->AqLayer Waste

Caption: Step-by-step logic for extracting highly polar amines from aqueous media.

Module 3: Frequently Asked Questions (FAQ)

Q1: Why does my product turn into a brown oil after column chromatography? A: Amines are prone to oxidation (N-oxide formation) on silica gel, especially if the silica contains trace metals (iron).

  • Fix: Use "flash" techniques to minimize time on column. Flush the column with nitrogen before use. Store the final product under argon at -20°C.

Q2: Can I crystallize this compound? A: The free base is likely an oil or low-melting solid. To crystallize, you must form a salt.

  • Protocol: Dissolve the oil in a minimum amount of dry Ethanol or Isopropanol. Add 2.0 equivalents of Oxalic Acid or HCl in Dioxane . The oxalate or hydrochloride salt is much more likely to precipitate as a stable solid.

Q3: Is the "Bis-alkylated" impurity really that bad? A: Yes. In biological assays, the tertiary amine often has significantly different potency or off-target effects compared to the secondary amine. It must be removed. If chromatography fails, try derivatization : React the crude with an electrophilic scavenger resin (like an isocyanate resin) that will bind ONLY your secondary amine product, wash away the tertiary impurity, and then cleave your product off (though this is complex/expensive). A better route is usually careful chromatography on Basic Alumina .

References

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from

  • Royal Society of Chemistry (RSC). (2014). Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids (Supplementary Information).

  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents.[3][4] Retrieved from

  • BenchChem. (2025). Technical Support Center: Column Chromatography of Alpha-Aminoketones. Retrieved from

Sources

Optimization

Technical Support Center: Stability of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine in Aqueous Solution

Welcome to the technical support guide for (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine. This document provides researchers, scientists, and drug development professionals with essential information regarding the s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine. This document provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in aqueous solutions. Given the specific nature of this molecule, this guide synthesizes data from analogous structures—specifically pyridine, morpholine, and secondary amine derivatives—to provide a robust framework for its handling and use.

Compound Overview

(3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine is a molecule featuring three key functional groups that dictate its chemical behavior in aqueous media:

  • Pyridine Ring: A basic heterocyclic aromatic ring.

  • Morpholine Ring: A saturated heterocycle containing both an ether and a secondary amine function, rendering it weakly basic and hydrophilic.[1][2]

  • Secondary Amine Linker: Connects the propyl-morpholine and pyridin-3-ylmethyl moieties.

The interplay of these groups influences the compound's solubility, stability, and reactivity. Understanding these characteristics is paramount for designing successful experiments and ensuring data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What are the primary degradation pathways I should be concerned about in an aqueous solution?

A2: The primary concerns for a molecule with this structure are oxidation and photodegradation.

  • Oxidation: The pyridine ring and, to a lesser extent, the secondary and tertiary amines are susceptible to oxidation.[4] This can be initiated by dissolved oxygen, metal ion contaminants, or exposure to oxidizing agents. Degradation of the pyridine moiety often begins with hydroxylation.[5][6][7][8]

  • Photodegradation: Pyridine and its derivatives are known to be sensitive to UV light, which can lead to complex photochemical transformations, including isomerization and decomposition.[9][10][11][12]

Q3: How should I prepare and store aqueous stock solutions of this compound?

A3: To maximize stability, follow these guidelines:

  • Solvent: Use deoxygenated, purified water (e.g., Milli-Q or equivalent). If solubility is an issue at neutral pH, consider preparing a stock solution in a dilute acidic buffer (e.g., 10 mM HCl or a pH 4-5 buffer) and then adjusting the pH of the final working solution.

  • Container: Store solutions in amber glass vials or containers wrapped in aluminum foil to protect from light.[13]

  • Temperature: For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage, aliquot the stock solution into single-use vials and store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Atmosphere: For maximum stability, especially for long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen can minimize oxidative degradation.

Q4: Can I expect hydrolysis to be a major issue?

A4: The core structure of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine does not contain functional groups that are readily susceptible to hydrolysis, such as esters or amides. The ether linkage within the morpholine ring is generally stable under typical aqueous conditions.[2] Therefore, hydrolysis is not expected to be a primary degradation pathway unless subjected to very harsh acidic or basic conditions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
Precipitation in working solution 1. pH Shift: The pH of your final medium is too high (neutral or basic), causing the less soluble free base to precipitate. 2. Concentration Limit: The concentration exceeds the compound's solubility limit in that specific buffer or medium. 3. Salting Out: High salt concentrations in the buffer are reducing solubility.1. Check and adjust the final pH of the solution to be slightly acidic, if the experiment allows. 2. Perform a solubility test to determine the practical concentration limit in your specific medium. 3. If possible, reduce the salt concentration of your buffer or prepare a more concentrated stock solution in a low-salt or organic solvent (like DMSO) and dilute it further in the aqueous medium.
Loss of compound activity or concentration over time 1. Oxidative Degradation: Dissolved oxygen or trace metal contaminants are degrading the compound. 2. Photodegradation: The solution was exposed to ambient or UV light. 3. Adsorption: The compound is adsorbing to the surface of plastic containers or tubing.1. Prepare solutions fresh using deoxygenated buffers. Consider adding a small amount of an antioxidant like EDTA to chelate metal ions. 2. Protect all solutions from light at all times using amber vials or foil.[13] 3. Use glass or low-binding polypropylene containers.
Appearance of unknown peaks in HPLC/LC-MS analysis 1. Degradation Products: The new peaks are likely degradants from oxidation or photodegradation. 2. Contamination: Impurities from the solvent, container, or other reagents.1. Perform a forced degradation study (see Section 4) to tentatively identify potential degradation products.[4][14] Compare the retention times. 2. Re-run the analysis with a fresh solvent blank and a newly prepared sample to rule out contamination.

Experimental Protocols & Workflows

Protocol: Basic Aqueous Stability Assessment

This protocol provides a framework for evaluating the stability of your compound under specific experimental conditions.

Objective: To determine the rate of degradation of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine in a specific aqueous buffer at a set temperature.

Materials:

  • (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Amber glass vials

  • Calibrated pH meter

  • Incubator or water bath

Procedure:

  • Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen aqueous buffer.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the solution and analyze it via HPLC/LC-MS to determine the initial peak area or concentration. This is your baseline (100% reference).

  • Incubation: Dispense aliquots of the remaining solution into several amber glass vials, seal them, and place them in an incubator at the desired experimental temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial from the incubator.

  • Sample Analysis: Analyze the sample by HPLC/LC-MS using the same method as the T=0 sample.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.

Workflow: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and developing stability-indicating analytical methods.[14]

Caption: Workflow for a forced degradation study.

Chemical Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible under stress conditions.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photo Photodegradation Parent (3-Morpholin-4-yl-propyl)- pyridin-3-ylmethyl-amine N_Oxide Pyridine N-Oxide Parent->N_Oxide [O] Hydroxylated Hydroxylated Pyridine Parent->Hydroxylated [O], H2O Morpholine_Ring_Opening Morpholine Ring Opening Parent->Morpholine_Ring_Opening [O] Isomers Photoisomers Parent->Isomers hν (UV Light) Radical Radical Species/ Decomposition Parent->Radical hν (High Energy)

Caption: Potential degradation pathways for the title compound.

References
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • IWA Publishing. (2024, April 2). Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. Retrieved from [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Available from [Link]

  • Guo, J., et al. (2025). A review of microbial degradation of pyridine in wastewater: Degrading microorganisms, metabolic pathways, and enhancement strategies. Request PDF on ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (2009, January 9). Degradation of pyridines in the environment. Retrieved from [Link]

  • Pharmapproach. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Cubework. (n.d.). Amine Compounds Warehouse Storage. Retrieved from [Link]

  • ResearchGate. (2023, December 25). Photostabilization, Thermodynamic and Theoretical Studies of polystyrene by some 2-amino pyridine. Retrieved from [Link]

  • IOPscience. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795, 012006. Retrieved from [Link]

  • PubMed. (1997). Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. Retrieved from [Link]

  • Thieme. (2025, August 28). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Retrieved from [Link]

  • National Energy Technology Laboratory (NETL). (n.d.). Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent. Retrieved from [Link]

  • GSC Online Press. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • SciSpace. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved from [Link]

  • UM Research Repository. (2010, November 26). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Retrieved from [Link]

  • ACTA. (2025, November 17). The Top 10 Best Practices For Proper Chemical Storage. Retrieved from [Link]

  • Journal of the American Chemical Society. (1975). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Retrieved from [Link]

  • Arkivoc. (2018). Phototransposition chemistry of pyridine and substituted pyridines in the vapor phase. Retrieved from [Link]

  • ACS Publications. (2021, November 22). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

Sources

Troubleshooting

overcoming steric hindrance in pyridine-methyl-amine reactions

Topic: Overcoming Steric Hindrance in Pyridine-Methyl-amine Reactions Status: Operational | Tier: Advanced Research Support Core Directive & Analysis The Problem: You are likely facing the "Ortho-Effect Wall." In pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Pyridine-Methyl-amine Reactions

Status: Operational | Tier: Advanced Research Support

Core Directive & Analysis

The Problem: You are likely facing the "Ortho-Effect Wall." In pyridine amination, a methyl group at the C2 or C3 position (relative to the halogen) creates significant steric strain. This hinders the approach of the amine nucleophile and, more critically, slows down the reductive elimination step of the catalytic cycle. Furthermore, the pyridine nitrogen can displace standard ligands, poisoning the catalyst (forming inactive [Pd(Py)2Cl2] species).

The Solution Logic: To overcome substrate bulk, you must use ligand bulk. It is counter-intuitive, but extremely bulky ligands (like tBuBrettPhos or IPr*) destabilize the ground state of the Pd-Amido complex, forcing the metal to eject the product (reductive elimination) to relieve strain.

Catalyst & Ligand Selection (The Hardware)

Decision Matrix: Selecting the Right System

Do not default to Pd(PPh3)4 or standard Buchwald conditions. For methyl-substituted pyridines, use this logic:

LigandSelection Start Substrate Analysis Q1 Is the Pyridine Ortho-Methylated? Start->Q1 Q2 Is the Amine Primary or Secondary? Q1->Q2 Yes (Steric Clash) Sol2 Rec: Pd-G4-tBuBrettPhos (Phosphine) Q1->Sol2 No (Electronic Issue only) Sol1 Rec: Pd-PEPPSI-IPent (NHC Ligand) Q2->Sol1 Secondary / Bulky Amine Q2->Sol2 Primary / Methylamine Sol3 Rec: Ni(COD)2 + SIPr (Nickel Route) Q2->Sol3 Fails with Pd?

Figure 1: Decision tree for catalyst selection based on steric congestion levels.

Technical Deep Dive
Option A: The NHC Route (Pd-PEPPSI-IPent) [1]
  • Why it works: The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture uses a bulky N-Heterocyclic Carbene (NHC).[1] The IPent variant features flexible steric bulk (pentyl chains) that wraps around the Pd center. This prevents the pyridine substrate from binding to the Pd (poisoning) while creating a "pocket" that forces the methyl-amine and pyridine together.

  • Best for: 2-halo-3-methylpyridines reacting with secondary amines.

Option B: The Phosphine Route (BrettPhos Family)
  • Why it works: tBuBrettPhos is a dialkylbiaryl phosphine. The large tBu groups overhang the Pd center. This bulk accelerates reductive elimination —the step where the C-N bond is actually formed. Without this bulk, the intermediate is too stable, and beta-hydride elimination (side reaction) dominates.

  • Best for: Primary amines (like methylamine) and 2-halo-4-methylpyridines.

Experimental Protocols

Protocol A: Coupling Methylamine with Sterically Hindered Chloropyridines

Target: Overcoming volatility of methylamine and deactivation of pyridine.

Reagents:

  • Substrate: 2-Chloro-3-methylpyridine (1.0 equiv)

  • Nucleophile: Methylamine (2.0 M in THF, 3.0 equiv)

  • Catalyst: Pd-G4-tBuBrettPhos (2-5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) — Crucial: Must be sublimed grade.

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a heavy-walled pressure tube (screw-cap). Cool under Argon.

  • Solids Charge: Add the Pd-precatalyst, NaOtBu, and aryl chloride (if solid) into the tube inside a glovebox or under strong Argon flow.

  • Solvent Addition: Add anhydrous Dioxane.

  • Amine Addition: Syringe in the Methylamine solution (THF) last. Note: Methylamine is volatile. Keep the tip submerged.

  • Sealing: Seal the tube immediately.

  • Reaction: Heat to 100°C for 16 hours. The pressure will rise; ensure the shield is in place.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Concentrate and purify via flash chromatography.

Protocol B: The "Nuclear Option" (Ni-Catalyzed)

Use when Pd fails due to extreme steric crowding (e.g., 2,6-disubstituted pyridines).

Reagents:

  • Ni(COD)2 (10 mol%)

  • Ligand: SIPr (10 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene

Key Difference: Nickel has a smaller atomic radius than Palladium, allowing it to access the C-Cl bond even when shielded by ortho-methyl groups.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
No Conversion (SM recovered) Catalyst poisoning by Pyridine N-atom.Switch to Pd-PEPPSI-IPent . The NHC ligand binds tighter than the pyridine nitrogen, keeping the catalyst active.
Dehalogenation (H-Pyridine formed) Beta-hydride elimination is faster than reductive elimination.1. Switch solvent to Toluene (non-polar accelerates reductive elimination).2. Increase catalyst bulk (switch from XPhos to tBuBrettPhos ).
Low Yield with Methylamine Methylamine gas escaping before reaction.1. Use a sealed pressure tube .2. Increase equivalents of MeNH2 to 4.0.3. Use MeNH2 hydrochloride salt + extra equivalent of base (releases gas in situ).
Black Precipitate (Pd Black) Catalyst decomposition (Ligand dissociation).Lower temperature to 80°C and double the ligand:metal ratio (add free ligand). Ensure O2 exclusion is perfect.

Comparative Data: Steric Tolerance

Yields based on coupling 2-chloro-3-methylpyridine with morpholine (Standard Test).

Catalyst SystemYield (%)Notes
Pd(PPh3)4 / K2CO3< 5%Ligand too small; Pyridine poisons Pd.
Pd(dppf)Cl2 / Cs2CO315%Bite angle insufficient for reductive elimination.
Pd-RuPhos G4 / NaOtBu 82% Excellent for secondary amines.
Pd-PEPPSI-IPent / KOtBu 94% Best performance for ortho-sterics.

Mechanism Visualization

The failure point in sterically hindered systems is usually the Reductive Elimination step.

Mechanism Step1 Pd(0)-Ligand (Active Species) Step2 Oxidative Addition (Ar-Pd-Cl) Step1->Step2 Ar-Cl Step3 Amine Binding & Deprotonation Step2->Step3 H-N-Me + Base Step4_Fail STALL: Steric Clash (Too Stable) Step3->Step4_Fail Small Ligand (PPh3) Step4_Success Reductive Elimination (Product Release) Step3->Step4_Success Bulky Ligand (tBuBrettPhos) Step4_Success->Step1 Regeneration

Figure 2: The role of ligand bulk in forcing the reductive elimination step.

References

  • Valente, C., et al. (2012). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition. Link

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. Journal of the American Chemical Society.[2] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A User-Friendly, All-Purpose Pd-NHC Precatalyst.[3] Chemistry - A European Journal.[4] Link

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in homogeneous nickel catalysis. Nature. Link

Sources

Optimization

Technical Support Center: Degradation Analysis of (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Chemical Stability & Impurity Profiling Audience: Analytical Chemists, CMC Leads, Drug Discovery Scientists Executive Summary Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Chemical Stability & Impurity Profiling Audience: Analytical Chemists, CMC Leads, Drug Discovery Scientists

Executive Summary

Welcome to the technical support hub for (3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine . This guide addresses the stability profile of this specific pharmacophore, which contains three distinct nitrogen centers: a pyridine ring , a secondary amine linker , and a morpholine ring .

Our analysis indicates that this molecule is chemically robust against hydrolysis but exhibits high susceptibility to oxidative degradation and photolytic decomposition . The troubleshooting protocols below are designed to help you isolate, identify, and mitigate these specific degradation products.

Module 1: Predicted Degradation Pathways

Mechanistic Insight

The degradation of this molecule is driven by the electron-rich nitrogen centers. Unlike esters or amides, this structure does not undergo simple hydrolysis. Instead, you will likely encounter Oxidative Stress Products (OSPs) .

Primary Degradation Vectors:
  • N-Oxidation (Morpholine & Pyridine): The tertiary amine in the morpholine ring and the pyridine nitrogen are prime targets for reactive oxygen species (ROS), leading to N-oxide formation (+16 Da).

  • Oxidative Dealkylation (Linker): The secondary amine linker is susceptible to radical attack at the

    
    -carbon, leading to C-N bond cleavage.
    
  • Ring Opening (Morpholine): Under harsh oxidative stress (e.g., peroxide forcing conditions), the morpholine ring can undergo oxidative cleavage, forming amino-acid-like derivatives.

Pathway Visualization

The following diagram illustrates the hierarchical degradation logic based on functional group reactivity.

DegradationPathways Parent (3-Morpholin-4-yl-propyl)- pyridin-3-ylmethyl-amine (MW: ~235 Da) PyridineNOx Pyridine-N-Oxide (+16 Da) Parent->PyridineNOx Oxidation (H2O2/Air) MorpholineNOx Morpholine-N-Oxide (+16 Da) Parent->MorpholineNOx Oxidation (H2O2) LinkerOx Linker Hydroxylation (+16 Da) Parent->LinkerOx Radical Attack RingOpen Morpholine Ring Open: (Aminoethoxy)acetic acid deriv. MorpholineNOx->RingOpen Advanced Oxidation Cleavage1 Cleavage Product A: Pyridin-3-yl-methanol LinkerOx->Cleavage1 Oxidative Dealkylation Cleavage2 Cleavage Product B: 3-Morpholin-4-yl-propylamine LinkerOx->Cleavage2 C-N Bond Scission

Figure 1: Mechanistic degradation tree showing the transition from parent molecule to N-oxides and subsequent cleavage products.

Module 2: Analytical Method Development

Mass Spectrometry Profiling (LC-MS/MS)

When analyzing degradation, standard UV detection (254 nm) may miss morpholine-specific fragments that lack a chromophore. High-Resolution Mass Spectrometry (HRMS) is required for definitive ID.

Targeted Mass Shifts Table

Use this table to filter your Total Ion Chromatogram (TIC).

Degradation TypeModificationMass Shift (

m/z)
Likely Site
N-Oxidation + Oxygen+15.9949Morpholine N > Pyridine N
Di-N-Oxidation + 2 Oxygens+31.9898Morpholine N + Pyridine N
Dehydrogenation - 2 Hydrogens-2.0156Propyl chain (Imine formation)
Hydroxylation + OH+15.9949Propyl linker (

-carbon)
N-Dealkylation Loss of Pyridine-CH2-92.0500Secondary Amine
Formylation + CHO+27.9949Secondary Amine (reaction with formaldehyde)
Recommended HPLC Conditions
  • Column: C18 is standard, but HILIC (Hydrophilic Interaction Liquid Chromatography) is superior for retaining the highly polar N-oxide degradants.

  • Mobile Phase:

    • A: 10mM Ammonium Formate (pH 3.5) – Buffers are critical to suppress silanol activity.

    • B: Acetonitrile.[1]

  • Detection: UV at 260 nm (Pyridine

    
    ) and ESI+ MS.
    

Module 3: Troubleshooting Guide (FAQ)

Q1: I see a peak at +16 Da that co-elutes with the parent. How do I separate them?

Diagnosis: N-oxides are highly polar and structurally similar to the parent. In acidic reverse-phase conditions, the parent amine is protonated, masking the polarity difference. Solution:

  • Switch to HILIC: The polarity difference between the N-oxide and the parent is amplified in HILIC mode.

  • pH Adjustment: Raise the mobile phase pH to 7.5–8.0 (using a hybrid column like BEH C18). At this pH, the pyridine (pKa ~5.2) is neutral, but the morpholine (pKa ~8.3) remains charged. This differential ionization often resolves the N-oxide.

Q2: Why does my sample degrade rapidly in the autosampler?

Diagnosis: This molecule contains a secondary amine and a pyridine, both of which can be photosensitive or reactive with trace aldehydes in solvents. Solution:

  • Amber Glass: Strictly use amber vials to prevent pyridine photolysis.

  • Solvent Quality: Avoid HPLC-grade Acetonitrile stored for long periods; it accumulates trace formaldehyde, which reacts with the secondary amine to form hemiaminals (+30 Da) or Schiff bases . Use fresh, LC-MS grade solvents.

Q3: I detect a "Ghost Peak" at [M+12] or [M+27]. Is this degradation?

Diagnosis: This is likely an artifact, not a degradation product.

  • +12 Da: Formaldehyde adduct (methylene bridge) often seen when using methanol as a solvent with secondary amines.

  • +27 Da: Formylation (N-CHO), common in formic acid mobile phases if the source temperature is too high. Verification: Repeat the injection using Ammonium Acetate instead of Formic Acid. If the peak disappears, it was an instrumental artifact.

Q4: How do I distinguish between Pyridine-N-oxide and Morpholine-N-oxide?

Diagnosis: Both give +16 Da shifts. Solution: Use MS/MS fragmentation .

  • Morpholine-N-oxide: Fragmentation will show the loss of the oxidized morpholine ring (characteristic mass loss).

  • Pyridine-N-oxide: The pyridine ring is stable; you will see the intact oxidized pyridine fragment in the MS2 spectrum. The pyridine N-oxide moiety typically produces a characteristic fragment at m/z 96 or 110 (depending on substitution), whereas the unoxidized pyridine produces m/z 80 or 94.

References

  • Degradation of Morpholine by Environmental Mycobacterium: Detailed mechanistic insight into the cleavage of the C-N bond in morpholine rings, relevant for oxidative stress prediction. *Combourieu, B., et al. (1998). "Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450."[2][3] Applied and Environmental Microbiology.

  • Oxidative Decomposition of Morpholine: Thermodynamic and kinetic properties of morpholine breakdown, supporting the prediction of ring-opening products. *Altarawneh, M., et al. (2012). "A Mechanistic and Kinetic Study on the Decomposition of Morpholine." The Journal of Physical Chemistry A.

  • Analysis of Secondary Amine Degradation (LC-MS/MS): Methodologies for separating and identifying amine degradation products using HILIC and derivatization. *Carlsson, H., et al. (2025). "Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines." ResearchGate.[4][5]

  • Stability of Pyridine Derivatives: General guidance on the susceptibility of pyridine rings to N-oxidation and photolysis. BenchChem Technical Support. (2025).[1][4][6][7] "Stability issues and degradation pathways of 3,4-Diphenylpyridine derivatives."

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Quality Control Standards for Morpholine-Pyridine Amine Synthesis

This guide provides an in-depth comparison of quality control (QC) standards and analytical methodologies crucial for the synthesis of morpholine-pyridine amines. As this class of compounds holds significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of quality control (QC) standards and analytical methodologies crucial for the synthesis of morpholine-pyridine amines. As this class of compounds holds significant interest in medicinal chemistry, ensuring their quality, safety, and efficacy through rigorous analytical control is paramount. This document moves beyond rote protocols to explain the causality behind methodological choices, grounding every recommendation in the principles of scientific integrity and global regulatory standards. Our focus is to create a framework for developing self-validating systems that guarantee the reliability of analytical data from early development to routine manufacturing.

The Foundation of Trust: The Regulatory and Scientific Framework

In pharmaceutical development, all analytical methods must be fit for their intended purpose.[1] This fitness is not arbitrary; it is defined by a harmonized set of global standards. The International Council for Harmonisation (ICH) provides the foundational guidelines that ensure analytical data is reliable and accepted by regulatory bodies worldwide.[2]

The core of a robust QC strategy rests on three key ICH guidelines:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes the thresholds for reporting, identifying, and qualifying impurities, directly impacting patient safety.[3]

  • ICH Q14: Analytical Procedure Development: This newer guideline encourages a systematic, science- and risk-based approach to developing analytical methods.[2]

  • ICH Q2(R2): Validation of Analytical Procedures: This is the global standard for demonstrating that an analytical procedure is suitable for its intended use. It outlines the specific performance characteristics that must be evaluated.[1][2]

Adherence to these guidelines is not merely a regulatory hurdle; it is a scientific necessity that ensures the trustworthiness of every result.

Q3A Q3A(R2) Impurity Thresholds Dev 1. Develop Procedure Q3A->Dev Defines Targets Q14 Q14 Method Development Q14->Dev Guides Q2 Q2(R2) Method Validation Val 2. Validate Procedure Q2->Val Dictates Parameters Dev->Val Leads to QC 3. Routine QC Testing Val->QC Enables

Caption: Relationship between ICH guidelines and the QC workflow.

Identifying the Targets: The Analyte and Its Impurities

A robust QC strategy begins with a thorough understanding of the chemical process. The synthesis of a morpholine-pyridine amine typically involves the coupling of a morpholine-containing fragment with a pyridine-containing fragment. A generalized synthetic pathway helps in preemptively identifying potential process-related impurities.

Common Impurity Classes:

  • Unreacted Starting Materials: Residual morpholine or pyridine precursors.[4]

  • Process-Related Impurities: By-products formed from side reactions, such as bis-alkylation or alternative cyclizations.[4][5]

  • Reagents and Catalysts: Residual coupling agents, bases, or metal catalysts.

  • Degradation Products: Impurities formed through the degradation of the final Active Pharmaceutical Ingredient (API) under stress conditions (e.g., heat, acid, base, light, oxidation). Developing a "stability-indicating" method capable of separating these degradants is a regulatory requirement.[6]

SM1 Starting Material 1 (e.g., Morpholine derivative) API Morpholine-Pyridine Amine (API) SM1->API Synthesis Imp_Unreacted Impurity: Unreacted SM1/SM2 SM1->Imp_Unreacted SM2 Starting Material 2 (e.g., Pyridine derivative) SM2->API Synthesis SM2->Imp_Unreacted Reagents Reagents & Catalyst Reagents->API Synthesis Imp_Side Impurity: Side-Product API->Imp_Side Side Reaction Imp_Deg Impurity: Degradation Product API->Imp_Deg Stress (Heat, Light, etc.)

Caption: Origins of potential impurities in the synthesis process.

A Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is driven by the physicochemical properties of the analyte and the specific goals of the analysis (e.g., purity assay, trace impurity quantification, or structural identification). For morpholine-pyridine amines, which are typically polar and semi-volatile, chromatographic methods are the workhorses of QC.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for the quality control of non-volatile or thermally labile compounds, making it the primary choice for both assay and impurity profiling of morpholine-pyridine amines.[3][7] The method must be selective enough to separate the main compound from all known impurities and degradation products.[6]

HPLC Method Principle & Application Advantages Considerations
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase. It is the most common and versatile HPLC mode.Robust, reproducible, wide availability of columns, excellent for separating compounds with moderate polarity differences.Very polar analytes may have poor retention. Mobile phase pH control is critical for basic compounds like amines to ensure good peak shape.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds using a polar stationary phase and a mixed aqueous-organic mobile phase.Excellent retention for very polar compounds that are unretained in RP-HPLC. Often provides orthogonal selectivity to RP-HPLC.Can be less robust than RP-HPLC; requires careful equilibration. Sample solvent can significantly impact peak shape.
Detectors
UV/Photodiode Array (PDA) Measures absorbance of UV-Vis light. PDA provides spectral data for peak purity assessment.Ubiquitous, robust, and cost-effective. Ideal for chromophore-containing molecules like pyridines.Requires the analyte to have a UV chromophore. Limited sensitivity for some impurities.
Mass Spectrometry (LC-MS) Provides mass-to-charge ratio information, offering high specificity and sensitivity.Enables definitive peak identification, structural elucidation of unknown impurities, and quantification at very low levels.[6]Higher cost and complexity. Matrix effects can influence quantification.
Gas Chromatography (GC)

GC is best suited for volatile and thermally stable compounds. While the target morpholine-pyridine amine may not be suitable for GC, this technique is invaluable for quantifying volatile starting materials, residual solvents, or specific volatile impurities.

Direct analysis of polar amines like morpholine can be challenging due to poor peak shape and column interactions.[8] Derivatization is a common strategy to enhance volatility and improve chromatographic performance.[9][10]

GC Method Principle & Application Advantages Disadvantages
Direct Injection Direct analysis of the sample, typically for residual solvents or sufficiently volatile impurities.Simple, fast sample preparation.Not suitable for non-volatile or highly polar analytes like the main API. Can lead to poor peak shape for polar amines.
Derivatization GC-MS Chemical modification of the analyte (e.g., reaction of morpholine with sodium nitrite to form volatile N-nitrosomorpholine) prior to analysis.[10][11]Greatly improves volatility and peak shape for polar analytes. Can significantly increase sensitivity and selectivity.[11]Adds complexity and time to sample preparation. Introduces potential sources of error and variability.
Spectroscopic Techniques for Structural Confirmation

While chromatography separates and quantifies, spectroscopy identifies. A combination of techniques is required for unequivocal structure confirmation of the API and for the characterization of unknown impurities.

  • Nuclear Magnetic Resonance (NMR): The gold standard for structural elucidation, providing detailed information about the molecular framework (¹H, ¹³C NMR).[12]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used for confirming the presence of key functional groups (e.g., N-H, C-O-C, aromatic C-H).[13][14]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns, offers clues to its structure. It is most powerful when coupled with a chromatographic inlet (LC-MS or GC-MS).[15]

Start QC Objective Assay Assay & Impurity (API) Start->Assay Volatile Volatile Impurities / Residual Solvents Start->Volatile Identity Structural ID Start->Identity HPLC HPLC (UV/MS) Assay->HPLC GC GC-MS Volatile->GC Spectro NMR, FTIR, MS Identity->Spectro Deriv Derivatization Required? GC->Deriv Polar Analyte? Deriv->GC Yes Deriv->GC No

Caption: Decision tree for selecting an analytical technique.

Experimental Protocols: A Practical Framework

The following sections provide templated protocols. The exact parameters (e.g., column, mobile phase, temperature) must be optimized during method development for the specific morpholine-pyridine amine .[3]

Protocol: Stability-Indicating HPLC-UV Method for Assay and Impurities
  • Instrumentation: HPLC system with a PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm (or similar).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-25 min: 5% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA, 254 nm (or API λmax), with spectral scan from 200-400 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~0.5 mg/mL.

  • Validation (per ICH Q2(R2)):

    • Specificity: Analyze placebo, impurities, and spiked API. Conduct forced degradation studies (acid, base, peroxide, heat, light) to demonstrate peak purity of the API peak.[6]

    • Linearity: Prepare at least five concentrations covering the range (e.g., 50-150% of nominal for assay; LOQ to 150% of specification for impurities).

    • Accuracy: Perform recovery studies by spiking placebo with known amounts of API and impurities at three levels (e.g., 80%, 100%, 120%).

    • Precision: Assess repeatability (multiple injections of one sample) and intermediate precision (different days, analysts, or equipment).

    • LOD/LOQ: Determine experimentally based on signal-to-noise ratio or standard deviation of the response.

    • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, temp ±2°C, flow rate ±10%) and assess the impact on results.

Protocol: GC-MS for Residual Morpholine (via Derivatization)

This protocol is based on a common method for determining morpholine in various matrices.[8][10]

  • Instrumentation: GC system with a Mass Spectrometric (MS) detector.[8]

  • Derivatization:

    • To 2.0 mL of an aqueous sample solution, add 0.5 mL of 6 M Hydrochloric Acid.

    • Add 1.0 mL of saturated sodium nitrite solution.

    • Vortex and allow to react at room temperature for 15 minutes. This converts morpholine to N-nitrosomorpholine.[10]

  • Extraction:

    • Add 1.0 mL of dichloromethane and vortex for 1 minute to extract the derivative.[8]

    • Allow layers to separate and carefully transfer the organic (bottom) layer to a GC vial.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm (or equivalent).

    • Injector Temp: 250 °C.[8]

    • Carrier Gas: Helium at 1.5 mL/min.

    • Oven Program: Initial 80°C for 2 min, ramp at 15°C/min to 220°C, hold for 5 min.[8]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI), 70 eV.[8]

    • Scan Mode: Full Scan (for identification) and/or Selected Ion Monitoring (SIM) for quantification using characteristic ions of N-nitrosomorpholine (e.g., m/z 116, 86).[8]

  • Quantification: Use an external standard calibration curve prepared by derivatizing and extracting known concentrations of morpholine standards.

Summary of Validation Parameters and Acceptance Criteria

The table below summarizes typical acceptance criteria for a primary HPLC method used for API release testing, as guided by ICH principles.[3]

Parameter Assay Method Impurity Quantification Method Causality & Rationale
Specificity No interference at API peakAPI peak does not interfere with impurity peaksEnsures the result is unequivocally for the intended analyte. Forced degradation is critical to prove stability-indicating nature.[6]
Linearity (R²) ≥ 0.998≥ 0.995Demonstrates a proportional relationship between concentration and response over the intended range.
Range 80 - 120% of test concentrationLOQ - 120% of specification limitDefines the concentration interval where the method is precise, accurate, and linear.
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0% (may vary by concentration)Measures the closeness of the experimental value to the true value, ensuring there is no systemic bias.[2]
Precision (%RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%Repeatability: ≤ 5.0%Intermediate: ≤ 10.0%Measures the random error and reproducibility of the method under various conditions.
LOQ Not applicableMust be ≤ reporting thresholdThe lowest amount that can be reliably quantified with acceptable precision and accuracy.
Robustness No significant impact on resultsNo significant impact on resultsDemonstrates the method's reliability during normal use when minor variations in parameters occur.

Conclusion

Establishing a scientifically sound and regulatory-compliant quality control strategy for morpholine-pyridine amine synthesis is a multi-faceted process. It requires a deep understanding of the synthetic pathway to anticipate potential impurities and a risk-based approach to select and develop appropriate analytical techniques. HPLC stands as the primary tool for purity and assay testing, while GC-MS is essential for controlling volatile impurities. The entire framework must be built upon the principles of the ICH guidelines, ensuring that all methods are thoroughly validated to be specific, sensitive, accurate, and robust. This commitment to analytical excellence is fundamental to guaranteeing the quality and safety of the final pharmaceutical product.

References

  • Efor Group. Validation of analytical procedures according to the ICH guidelines.
  • IntuitionLabs. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Journal of Applied Bioanalysis.
  • IntuitionLabs. (2026, January 7). ICH Q2(R2)
  • Shenyang East Chemical Science-Tech Co., Ltd. (2023, November 30). Liquid phase method for morpholine.
  • Lab Manager. (2025, September 29).
  • BenchChem. (2025).
  • ResearchGate.
  • BenchChem. (2025).
  • ChemRxiv. (2024).
  • Padhye, M. R., & Bhujle, V. V. (1961).
  • ACS Omega. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • HELIX Chromatography. HPLC Methods for analysis of Morpholine.
  • Thermo Fisher Scientific.
  • ResearchGate. (2025, August 9). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
  • Molecules. (2018).
  • ResearchGate. (2018, April 26).
  • University of Johannesburg. Chapter 2: Synthesis and characterisation of chromium(III) complexes with pyridine-type ligands.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.